3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol, also known as 1-Hydroxyfingolimod, is an organic compound with a complex molecular structure characterized by multiple functional groups including an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the context of neurological disorders such as multiple sclerosis.
The synthesis of 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol can be achieved through several multi-step organic synthesis routes:
In industrial settings, optimized reaction conditions are essential for maximizing yield and purity, often involving catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
The molecular structure of 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol can be represented using various chemical notation systems:
CCCCCCCCc1ccc(cc1)C(O)CC(N)(CO)CO
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3
The presence of the octyl group imparts unique hydrophobic characteristics to the molecule which can influence its solubility and reactivity .
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol can undergo various chemical reactions:
For these reactions:
The mechanism of action for 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol is context-dependent but generally involves interaction with biological targets such as enzymes or receptors. Its structural diversity allows it to influence various biochemical pathways effectively. In particular, its role in modulating immune responses makes it relevant in treating conditions like multiple sclerosis .
The compound exhibits properties typical of amines and alcohols due to its functional groups. It is soluble in organic solvents and may have varying solubility in water depending on pH levels.
The precise molecular weight is 323.246 g/mol, which reflects its complex structure comprising 19 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and three oxygen atoms .
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol has several applications:
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4